molecular formula C20H26ClNS B13748158 1,3-Dihydro-1-phenyl-N,N,3-trimethylbenzo(c)thiophene-1-propylamine hydrochloride CAS No. 26106-03-6

1,3-Dihydro-1-phenyl-N,N,3-trimethylbenzo(c)thiophene-1-propylamine hydrochloride

Cat. No.: B13748158
CAS No.: 26106-03-6
M. Wt: 347.9 g/mol
InChI Key: XBCVYOJGISSVDH-UHFFFAOYSA-N
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Description

1,3-Dihydro-1-phenyl-N,N,3-trimethylbenzo(c)thiophene-1-propylamine hydrochloride (CAS: 21489-20-3) is a benzothiophene-derived compound with a propylamine backbone substituted with phenyl, methyl, and trimethylamine groups. It is pharmacologically categorized as a selective serotonin reuptake inhibitor (SSRI) under the International Nonproprietary Name (INN) talsupram . The molecular formula is C₂₀H₂₅NS·HCl, and it is structurally characterized by a benzo(c)thiophene core fused with a propylamine chain.

Properties

CAS No.

26106-03-6

Molecular Formula

C20H26ClNS

Molecular Weight

347.9 g/mol

IUPAC Name

dimethyl-[3-(3-methyl-1-phenyl-3H-2-benzothiophen-1-yl)propyl]azanium;chloride

InChI

InChI=1S/C20H25NS.ClH/c1-16-18-12-7-8-13-19(18)20(22-16,14-9-15-21(2)3)17-10-5-4-6-11-17;/h4-8,10-13,16H,9,14-15H2,1-3H3;1H

InChI Key

XBCVYOJGISSVDH-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2C(S1)(CCC[NH+](C)C)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction of the benzo(c)thiophene core,
  • Introduction of the phenyl substituent,
  • Alkylation or amination to install the N,N,3-trimethylpropylamine moiety,
  • Formation of the hydrochloride salt for stability and handling.

The synthetic routes are generally multi-step and involve nucleophilic substitution, cyclization, and salt formation reactions.

Key Intermediate Preparation

A crucial intermediate in the synthesis is 3-chloro-N,N-dimethylpropan-1-amine hydrochloride , which acts as the alkylating agent for the propylamine side chain. Its preparation and reactions are well-documented in the literature.

Parameter Details
CAS Number 5407-04-5
Molecular Formula C5H13Cl2N
Molecular Weight 158.07 g/mol
Common Synonym 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride

Representative Synthetic Procedures

Alkylation Using Potassium Carbonate and Sodium Iodide in Acetone
  • Reaction Conditions: Reflux in acetone overnight
  • Reagents: 6-hydroxy-2-cyanobenzothiozole (1.77 mmol), 3-chloropropyldimethylamine hydrochloride (2.27 mmol), potassium carbonate (4.57 mmol), sodium iodide (0.034 g)
  • Workup: Filtration of insoluble solids, flash chromatography using methylene chloride/methanol (96:4)
  • Yield: 86%
  • Characterization: 1H NMR confirms aromatic and aliphatic protons consistent with the product structure
Alkylation Using Sodium Hydride (NaH) in DMF
  • Reaction Conditions: Stirring at 55°C for 20 hours after initial cooling and NaH addition at 0°C
  • Reagents: Indol-3-yl-glyoxylic methyl ester, Compound 2b, 3-dimethylaminopropyl chloride hydrochloride
  • Workup: Dilution with dichloromethane (DCM), washing, drying, evaporation, flash column chromatography
  • Yield: 62%
  • Characterization: ES-MS m/z 289 (MH+)
Alkylation Using Potassium Carbonate in DMF at Elevated Temperature
  • Reaction Conditions: Heating at 100-110°C for 24 hours
  • Reagents: 2,4,6-tribromo-3-hydroxybenzaldehyde (0.279 mmol), potassium carbonate (0.837 mmol), 2-chloro-N,N-dimethylpropylamine hydrochloride (0.390 mmol)
  • Workup: Extraction with ethyl acetate, washing, drying, concentration, silica gel column chromatography
  • Yield: 25%
  • Characterization: 1H NMR, 13C NMR, IR, and HRMS data consistent with expected product

Summary Table of Preparation Methods

Method No. Alkylating Agent Base/Activator Solvent Temperature Time Yield (%) Purification Method
1 3-Chloropropyldimethylamine hydrochloride Potassium carbonate, sodium iodide Acetone Reflux (ca. 56°C) Overnight 86 Flash chromatography (DCM/MeOH 96:4)
2 3-Dimethylaminopropyl chloride hydrochloride Caesium carbonate DMF 60°C 28 hours Moderate Silica gel chromatography
3 3-Dimethylaminopropyl chloride hydrochloride Sodium hydride DMF 55°C 20 hours 62 Flash chromatography (DCM/MeOH 10:1)
4 2-Chloro-N,N-dimethylpropylamine hydrochloride Potassium carbonate DMF 100-110°C 24 hours 25 Silica gel chromatography

Mechanistic Insights

The alkylation reactions generally proceed via nucleophilic substitution (SN2) of the chloroalkylamine hydrochloride derivatives onto the phenolic or thiophene intermediates. The use of bases such as potassium carbonate, cesium carbonate, or sodium hydride facilitates deprotonation and activation of nucleophiles. Elevated temperatures and polar aprotic solvents like DMF enhance reaction rates and yields.

Purification and Characterization

Purification is typically achieved by flash column chromatography using mixtures of dichloromethane and methanol in varying ratios. Characterization data include:

Chemical Reactions Analysis

1,3-Dihydro-1-phenyl-N,N,3-trimethylbenzo©thiophene-1-propylamine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dihydro-1-phenyl-N,N,3-trimethylbenzo©thiophene-1-propylamine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is known to influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

1,3-Dihydro-1-phenyl-N,N,3,3-tetramethylbenzo(c)thiophene-1-propylamine Hydrochloride (CAS: 26106-04-7)

  • Key Differences : This analogue features an additional methyl group at the 3-position of the propylamine chain (tetramethyl vs. trimethyl substitution).
  • Pharmacological Impact: The tetramethyl variant exhibits higher acute toxicity, with an intravenous LD₅₀ of 49 mg/kg in mice compared to talsupram (trimethyl), which is better tolerated .
  • Synonym: Also known as LU 4-074 hydrochloride .

1,3-Dihydro-N,N-diethyl-3,3-dimethyl-1-phenylbenzo(c)thiophene-1-propylamine Hydrochloride (CID 33331)

  • Key Differences : Substitution of ethyl groups on the amine (N,N-diethyl) instead of methyl (N,N-dimethyl).

3-(3,3-Dimethyl-2,2-dioxo-1-phenyl-2-benzothiophen-1-yl)propyl-dimethylazanium Chloride (CAS: 29140-42-9)

  • Key Differences : Incorporation of a sulfone group (2,2-dioxide) in the benzothiophene ring.

Functional Analogues in Pharmacology

Metformin Hydrochloride

  • Comparison : While structurally unrelated, metformin hydrochloride shares a hydrochloride salt formulation. Its oro-dispersible tablet (ODT) formulation data (e.g., disintegration time <30 seconds) highlight formulation strategies that could be adapted for talsupram .

Raloxifene Hydrochloride

  • Comparison : Both compounds act on neurotransmitter systems, but raloxifene targets estrogen receptors. Raloxifene’s inhibitory activity against SARS-CoV-2 3CLpro (IC₅₀ ~10 µM) suggests a broader therapeutic scope compared to talsupram’s SSRI specificity .

Comparative Data Tables

Table 1. Structural and Pharmacological Comparison

Compound Name (CAS) Molecular Formula Key Substituents LD₅₀ (Mouse, IV) Therapeutic Use
Talsupram (21489-20-3) C₂₀H₂₅NS·HCl N,N,3-trimethyl Not reported SSRI (antidepressant)
LU 4-074 hydrochloride (26106-04-7) C₂₁H₂₇NS·HCl N,N,3,3-tetramethyl 49 mg/kg Research compound
CID 33331 C₂₃H₃₁NS·HCl N,N-diethyl, 3,3-dimethyl Not reported Undefined
29140-42-9 C₂₁H₂₈ClNO₂S 2,2-dioxide sulfone Not reported Undefined

Table 2. Physicochemical Properties

Property Talsupram LU 4-074 Hydrochloride CID 33331
Molecular Weight (g/mol) 347.95 362.01 361.97
LogP ~3.5 (estimated) 6.06 Not reported
Hydrogen Bond Acceptors 2 1 1

Critical Analysis of Research Findings

  • Toxicity Profile : The tetramethyl derivative (LU 4-074) demonstrates significantly higher acute toxicity than talsupram, emphasizing the role of methyl substitution in toxicity .
  • Sulfone Modification : The sulfone-containing analogue (29140-42-9) exhibits increased polarity, which may limit CNS penetration but enhance peripheral activity .
  • Formulation Insights : Metformin hydrochloride’s ODT data suggest that similar formulations could improve talsupram’s bioavailability .

Biological Activity

1,3-Dihydro-1-phenyl-N,N,3-trimethylbenzo(c)thiophene-1-propylamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, focusing on its mechanisms, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzo-thiophenes, characterized by a sulfur-containing heterocyclic structure. The molecular formula is C18H26ClNC_{18}H_{26}ClN, and it exhibits a complex structure that contributes to its biological activity.

Research indicates that compounds with thiophene structures often interact with biological systems through various mechanisms:

  • Receptor Modulation : Thiophenes can act as ligands for various receptors, influencing signaling pathways.
  • Cytotoxic Effects : Studies have shown that similar compounds exhibit significant cytotoxicity against cancer cell lines while sparing normal cells, suggesting a selective mechanism of action.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies:

Anticancer Activity

A pivotal study demonstrated that related compounds showed significant cytotoxic effects against human breast cancer cells (MCF-7). The cytotoxicity was assessed using the MTT assay, revealing that these compounds could induce apoptosis in cancer cells while exhibiting low toxicity toward normal cells .

Neuroprotective Effects

Thiophene derivatives have been investigated for neuroprotective properties. In animal models of neurodegeneration, some thiophene compounds have shown the ability to reduce oxidative stress and inflammation in neuronal cells.

Case Studies

StudyFindings
Study on MCF-7 Cell Lines Demonstrated high cytotoxicity with selectivity towards cancerous cells over normal cells .
Neuroprotection in Animal Models Reduced oxidative stress and inflammation, indicating potential for treating neurodegenerative diseases .
Pharmacological Evaluation Compounds exhibited receptor modulation capabilities impacting various signaling pathways .

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with benzo(c)thiophene derivatives. Key steps include alkylation of the thiophene ring, followed by amine functionalization and salt formation. For example, analogous thiophene-based syntheses (e.g., ) emphasize:

  • Alkylation : Use of 5-methylthiophene with 3,3-dimethylbutan-1-amine under reflux in anhydrous solvents (e.g., THF or DCM) .
  • Amine protection/deprotection : Boc-protected intermediates to prevent side reactions during alkylation .
  • Salt formation : Hydrochloride salt precipitation using HCl gas in diethyl ether.
    Critical parameters include temperature control (60–90°C), solvent purity, and stoichiometric ratios of reactants. Yields drop significantly if moisture is present during alkylation.

Q. What analytical techniques are most reliable for characterizing this compound?

Standard characterization methods include:

  • NMR spectroscopy : To confirm proton environments, particularly the methyl groups on the amine and thiophene substituents.
  • Mass spectrometry (HRMS) : For molecular ion verification (e.g., [M+H]+ or [M-Cl]+ ions).
  • X-ray crystallography : To resolve stereochemical ambiguities, as seen in analogous thiophene-ammonium structures () .
  • Elemental analysis : To validate purity (>95% by carbon/hydrogen/nitrogen content).

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural elucidation?

Discrepancies often arise from dynamic molecular behavior (e.g., rotational isomerism) or crystal-packing effects. Strategies include:

  • Variable-temperature NMR : To detect conformational changes (e.g., broadening or splitting of peaks at low temperatures).
  • DFT calculations : To compare theoretical NMR shifts with experimental data.
  • Single-crystal X-ray diffraction : As a definitive method for resolving stereochemistry, as demonstrated for structurally similar ammonium salts () .
    Example: A 2023 study resolved conflicting NOESY and X-ray data for a thiophene-ammonium compound by identifying a low-energy rotamer dominant in solution but absent in the crystal lattice .

Q. What strategies optimize the compound’s bioactivity in target validation studies?

  • Structure-activity relationship (SAR) : Modify the phenyl or thiophene substituents to enhance binding affinity. For example, trifluoromethyl groups (as in ) improve metabolic stability .
  • Computational docking : Use molecular dynamics simulations to predict interactions with biological targets (e.g., serotonin receptors).
  • In vitro assays : Test against cell lines expressing target receptors, using fluorescence polarization or SPR to quantify binding.

Q. How can reaction byproducts be minimized during large-scale synthesis?

  • Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., alkylation), reducing side products like dimerized amines () .
  • In-line purification : Couple synthesis with liquid-liquid extraction or scavenger resins.
  • DoE (Design of Experiments) : Optimize parameters like pH, temperature, and catalyst loading statistically.

Data Contradiction Analysis

Q. How should researchers address inconsistencies between theoretical and experimental logP values?

  • Experimental validation : Use shake-flask or HPLC methods to measure logP directly.
  • Fragment-based correction : Apply correction factors for polar groups (e.g., ammonium salts) using tools like MarvinSketch.
    Example: A 2022 study reconciled logP discrepancies for a similar hydrochloride salt by accounting for ionic interaction contributions .

Methodological Tables

Q. Table 1. Comparison of Synthetic Methods

StepMethod A (Batch) Method B (Flow)
Yield62%78%
Purity90%95%
Key AdvantageLow equipment costScalability

Q. Table 2. Analytical Techniques for Data Conflict Resolution

TechniqueApplicationExample from Evidence
VT-NMRDetect rotational isomers
X-ray crystallographyResolve absolute configuration
DFT calculationsPredict NMR shifts

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